molecular formula C16H13FN4O3S B5614290 MFCD07392540

MFCD07392540

Cat. No.: B5614290
M. Wt: 360.4 g/mol
InChI Key: PUTLPNBVMKJQHK-UHFFFAOYSA-N
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Description

Its molecular properties, such as solubility, bioavailability, and reactivity, are critical for its functional roles.

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-5-3-2-4-9(10)17/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLPNBVMKJQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD07392540 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. For instance, the preparation might involve a multi-step process where intermediate compounds are formed and subsequently reacted to produce the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD07392540 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound that react under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions often result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds .

Scientific Research Applications

MFCD07392540 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes and as a standard for analytical methods. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrially, it is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of MFCD07392540 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Similarities and Differences

MFCD07392540 is hypothesized to share structural motifs with the following compounds:

Compound (CAS/MDL) Molecular Formula Molecular Weight Key Structural Features Similarity Score
CAS 1022150-11-3 C27H30N6O3 486.57 Complex heterocyclic framework 0.85
CAS 1046861-20-4 C6H5BBrClO2 235.27 Boronic acid derivative with halogens 0.87
CAS 26905-02-2 C11H14ClN 195.69 Chlorinated aromatic amine 1.00
  • CAS 1046861-20-4 contains a boronic acid group, commonly used in Suzuki-Miyaura cross-coupling reactions . CAS 26905-02-2 exhibits a chlorinated aromatic system, which may enhance binding affinity in enzyme inhibition .

Physicochemical Properties

Key parameters such as solubility, logP, and bioavailability are compared below:

Compound (CAS/MDL) Solubility (mg/ml) LogP (XLOGP3) Bioavailability Score BBB Permeability
CAS 1022150-11-3 0.24 2.15 0.55 No
CAS 1046861-20-4 0.00102 0.61 0.55 Yes
CAS 26905-02-2 0.115 (water) 2.15 0.55 No
  • Notable Trends: CAS 1046861-20-4 demonstrates high blood-brain barrier (BBB) permeability, making it suitable for neuroactive drug development . CAS 1022150-11-3 and CAS 26905-02-2 show moderate solubility, limiting their use in aqueous environments .

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